3,5-Difluoro-2-methylbenzaldehyde

Übersicht

Beschreibung

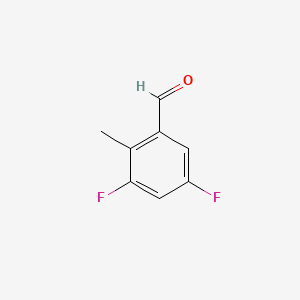

3,5-Difluoro-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6F2O It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, along with an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Diflu

Biologische Aktivität

3,5-Difluoro-2-methylbenzaldehyde is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes various research findings regarding its biological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

This compound (C9H8F2O) features two fluorine atoms attached to the aromatic ring and an aldehyde functional group. The presence of these substituents can significantly influence its reactivity and biological interactions.

1. Antimicrobial Activity

Research has indicated that halogenated benzaldehydes often exhibit antimicrobial properties. A study on related compounds showed that modifications in the benzaldehyde structure can enhance antibacterial activity against various pathogens. While specific data on this compound is limited, its structural analogs have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential for similar activity .

2. Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are of great interest. A series of studies have explored derivatives of benzaldehydes for their ability to inhibit inflammatory pathways. For instance, enone-based derivatives have shown promise in reducing neutrophil-mediated inflammation . Although direct studies on this compound are sparse, its structural characteristics imply it could possess similar anti-inflammatory properties.

3. Neuroprotective Potential

The neuroprotective effects of certain benzaldehyde derivatives have been investigated in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. Compounds that inhibit β-site amyloid precursor protein-cleaving enzyme (BACE) activity are particularly valuable . While specific studies on this compound are not available, its structural framework suggests it may interact with similar pathways.

Table 1: Summary of Biological Activities of Related Compounds

Safety and Toxicological Data

The safety profile of this compound indicates potential irritative effects upon exposure. According to material safety data sheets (MSDS), it may cause eye irritation and has been classified with specific occupational exposure limits . Long-term exposure studies suggest minimal chronic effects; however, caution is advised due to the potential for respiratory sensitization.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1. Building Block for Fluorinated Compounds

3,5-Difluoro-2-methylbenzaldehyde serves as a critical intermediate in the synthesis of various fluorinated compounds. Its unique structure allows for selective reactions that introduce additional functional groups, making it valuable in developing new pharmaceuticals and agrochemicals.

2. Synthesis of Pharmaceuticals

Fluorinated compounds often exhibit enhanced biological activity. Research has shown that derivatives of this compound can be synthesized to create novel drugs with improved efficacy and reduced side effects. For instance, its derivatives have been explored as potential inhibitors for specific enzymes involved in cancer progression .

Applications in Materials Science

1. Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for improving thermal stability and mechanical properties. Studies indicate that polymers doped with this compound exhibit enhanced resistance to degradation under high temperatures .

2. Photonic Applications

Research into the photophysical properties of fluorinated aromatic compounds has revealed potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique fluorescence properties of this compound make it a candidate for use in these technologies .

Case Study 1: Pharmaceutical Development

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of fluorinated benzaldehyde derivatives, including this compound. These compounds were evaluated for their inhibitory activity against specific cancer cell lines. Results showed that certain derivatives exhibited significant cytotoxicity compared to non-fluorinated analogs, suggesting that fluorination enhances biological activity .

Case Study 2: Material Properties Enhancement

In an investigation reported by Polymer Science, researchers explored the effects of incorporating this compound into polycarbonate matrices. The findings demonstrated that the modified polymers exhibited improved thermal stability and mechanical strength compared to unmodified samples. This enhancement is attributed to the strong intermolecular interactions facilitated by the fluorinated groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-Difluoro-2-methylbenzaldehyde, and how can reaction conditions influence yield?

- Methodology : A common approach involves Friedel-Crafts alkylation or halogenation of pre-functionalized benzaldehyde derivatives. For example, fluorination of 2-methylbenzaldehyde using HF or fluorinating agents like Selectfluor under controlled temperature (40–60°C) and inert atmosphere (N₂/Ar) can introduce fluorine atoms at the 3 and 5 positions . Refluxing in polar aprotic solvents (e.g., DMF) with catalytic acetic acid improves reaction efficiency . Yield optimization requires monitoring reaction time (typically 12–24 hrs) and stoichiometry of fluorinating agents.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For instance, the aldehyde proton appears as a singlet near δ 10.1 ppm, while fluorine atoms deshield adjacent protons (e.g., δ 7.2–7.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 170.05 for C₈H₆F₂O) and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity (>98% for research-grade samples) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to mitigate inhalation risks; the compound may release toxic fumes (e.g., HF) under decomposition .

- Store in airtight containers at 2–8°C to prevent moisture absorption and oxidation .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodology :

- Fluorine’s strong electron-withdrawing effect activates the aromatic ring toward NAS at the 4-position (para to the aldehyde). Kinetic studies using substituted amines (e.g., pyrrolidine) in DMSO at 80°C show accelerated reaction rates compared to non-fluorinated analogs .

- Competitive inhibition experiments with electron-donating groups (e.g., -OCH₃) validate the dominance of electronic over steric effects .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodology :

- Systematic SAR studies: Compare bioactivity of derivatives with varying substituents (e.g., 3,5-difluoro vs. 2,4-difluoro) in enzyme inhibition assays (e.g., COX-2) .

- Control for solvent artifacts: DMSO, commonly used in biological assays, may interact with fluorinated compounds, altering apparent IC₅₀ values. Use alternative solvents (e.g., PEG-400) for validation .

Q. How can computational modeling guide the design of this compound-based drug candidates?

- Methodology :

- Docking simulations : Map binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina. The aldehyde group often forms hydrogen bonds with active-site residues .

- DFT calculations : Predict regioselectivity in reactions by analyzing frontier molecular orbitals (FMOs) and Fukui indices .

Q. What analytical techniques troubleshoot discrepancies in melting points reported for this compound complexes?

- Methodology :

- DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions or decomposition events that skew melting points .

- XRPD : X-ray powder diffraction distinguishes crystalline forms, which may arise from solvent inclusion (e.g., ethanol vs. acetonitrile recrystallization) .

Eigenschaften

IUPAC Name |

3,5-difluoro-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-6(4-11)2-7(9)3-8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPAERCJUJOIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.